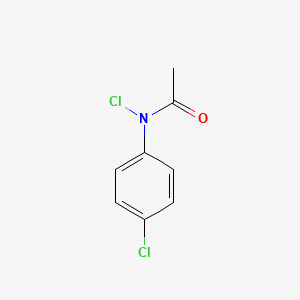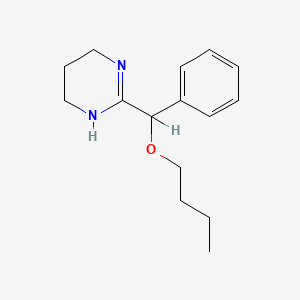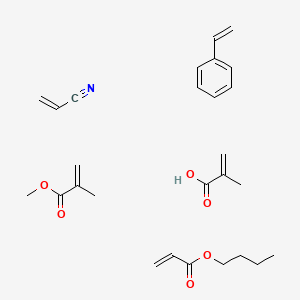
2-(2-Phenylethenyl)phenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)phenol;phosphorous acid is a compound that combines a phenolic structure with a phosphorous acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile. This reaction requires specific conditions, such as the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution .
Industrial Production Methods
Industrial production of phenolic compounds often involves the pyrolysis of sodium salts of benzene sulfonic acid, the Dow process, or the air oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidizing phenols to quinones.
Reduction: Reducing agents like sodium borohydride can reduce quinones to hydroquinones.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(2-Phenylethenyl)phenol;phosphorous acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)phenol involves its ability to act as an antioxidant. This is primarily due to its free radical scavenging and metal chelating properties . The compound can interact with free radicals, neutralizing them and preventing oxidative damage. Additionally, it can chelate metal ions, reducing their catalytic activity in oxidative reactions .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler structure with similar antioxidant properties.
Hydroquinone: Known for its strong reducing properties.
Quinone: An oxidized form of phenol with distinct redox properties.
Uniqueness
2-(2-Phenylethenyl)phenol;phosphorous acid is unique due to the presence of both phenolic and phosphorous acid moieties.
Properties
CAS No. |
35528-16-6 |
|---|---|
Molecular Formula |
C42H39O6P |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
2-(2-phenylethenyl)phenol;phosphorous acid |
InChI |
InChI=1S/3C14H12O.H3O3P/c3*15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;1-4(2)3/h3*1-11,15H;1-3H |
InChI Key |
ZCDIHGNODYAKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O.C1=CC=C(C=C1)C=CC2=CC=CC=C2O.C1=CC=C(C=C1)C=CC2=CC=CC=C2O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)





